molecular formula C9H7BrN2 B138289 3-(3-Bromophenyl)-1H-pyrazole CAS No. 149739-65-1

3-(3-Bromophenyl)-1H-pyrazole

Cat. No. B138289
M. Wt: 223.07 g/mol
InChI Key: NVRXIZHZQPRBKL-UHFFFAOYSA-N
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Description

The compound 3-(3-Bromophenyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The presence of a bromophenyl group at the 3-position indicates that this compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 3-(3-Bromophenyl)-1H-pyrazole, the synthesis would likely involve the use of a bromophenyl-substituted hydrazine or a suitable precursor that introduces the bromophenyl group at the appropriate stage of the synthesis. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related pyrazole derivatives, which can provide insights into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These studies can reveal the conformation of the molecule, the orientation of substituents, and the presence of intramolecular interactions such as hydrogen bonding or π-stacking. For example, the X-ray structure characterization of related compounds shows that they can crystallize in various space groups and exhibit different types of intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions, including substitutions, oxidations, and cycloadditions. The presence of a bromophenyl group in 3-(3-Bromophenyl)-1H-pyrazole suggests that it could undergo further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromine atom which is a good leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including 3-(3-Bromophenyl)-1H-pyrazole, can be influenced by their molecular structure. Properties such as solubility, melting point, and stability can be determined experimentally. Spectroscopic techniques like IR, NMR, and UV-vis can provide information on the electronic structure and functional groups present in the molecule. For instance, the IR spectrum can reveal the presence of specific bond vibrations, while NMR can provide details on the electronic environment of hydrogen and carbon atoms .

Theoretical calculations, such as HOMO-LUMO analysis, can predict the reactivity and stability of the molecule. Additionally, the molecular electrostatic potential map can indicate regions of the molecule that are prone to nucleophilic or electrophilic attack. Nonlinear optical properties can also be evaluated through calculations of hyperpolarizability, which may suggest potential applications in materials science .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The compound exhibits interesting crystallographic properties. For example, the central pyrazole ring forms significant dihedral angles with the bromophenyl ring, impacting molecular structure and potential interactions. In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming specific ring motifs, as demonstrated in studies like that of Suresh et al. (2012) (Suresh et al., 2012).

Antiproliferative and Cytotoxic Activities

Notably, 3-(3-Bromophenyl)-1H-pyrazole derivatives have shown potential antiproliferative properties. One study highlighted the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds with bromophenyl, that exhibited cytotoxic effects against cancer cell lines, particularly breast cancer and leukemia (Ananda et al., 2017) (Ananda et al., 2017).

Photophysical Studies

The photophysical properties of 3-(3-Bromophenyl)-1H-pyrazole derivatives are of interest in materials science. A study by Singh et al. (2013) on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed significant findings on emission spectra in various solvents, indicating potential applications in optoelectronics (Singh et al., 2013).

Structural Analysis and Tautomerism

The structure and tautomerism of 3-(3-Bromophenyl)-1H-pyrazole and its derivatives have been a subject of research, providing insights into the stability and reactive properties of these compounds. Studies like that of García et al. (2010) have delved into this aspect (García et al., 2010).

Antibacterial Activity

Some derivatives of 3-(3-Bromophenyl)-1H-pyrazole have been studied for their antibacterial properties, particularly as DNA gyrase inhibitors. Sun et al. (2013) reported on the synthesis and evaluation of such derivatives, noting potent inhibitory effects against bacterial DNA gyrase (Sun et al., 2013).

Safety And Hazards

Safety data sheets for related compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Future Directions

Future research could focus on the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . Additionally, the synthesis of 3-(3-Bromophenyl)-1H-pyrazole could potentially be achieved through similar bromination and coupling reactions .

properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXIZHZQPRBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933716
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1H-pyrazole

CAS RN

149739-65-1, 948294-12-0
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 948294-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
P Elipilla, A Kandru - academia.edu
Cathepsin D is a lysosomal protein belongs to aspartic protease family. Over expression of this protein is observed in certain pathological conditions like apoptosis, Alzheimer’s disease, …
Number of citations: 0 www.academia.edu
I Irfan, A Ali, B Reddi, MA Khan, P Hasan, S Ahmed… - Antibiotics, 2022 - mdpi.com
Methionine aminopeptidases (MetAPs) are attractive drug targets due to their essential role in eukaryotes as well as prokaryotic cells. In this study, biochemical assays were performed …
Number of citations: 2 www.mdpi.com
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
A series of highly functionalized pyrazole derivatives has been prepared by a one‐pot, versatile and regioselective procedure. Pyrazoles 1–29 were tested in cell‐based assay to …
P Ryan, M Xu, K Jahan, AK Davey… - ACS Chemical …, 2020 - ACS Publications
A series of novel furan-2-yl-1H-pyrazoles and their chemical precursors were synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro. The …
Number of citations: 8 pubs.acs.org
D Matthes, V Gapsys, C Griesinger… - ACS chemical …, 2017 - ACS Publications
The diphenyl-pyrazole compound anle138b is a known inhibitor of oligomeric aggregate formation in vitro and in vivo. Therefore, anle138b is considered a promising drug candidate to …
Number of citations: 24 pubs.acs.org
J Wagner, S Krauss, S Shi, S Ryazanov, J Steffen… - Acta …, 2015 - Springer
Pathological tau aggregation leads to filamentous tau inclusions and characterizes neurodegenerative tauopathies such as Alzheimer’s disease and frontotemporal dementia and …
Number of citations: 69 link.springer.com
H Hu, C Ge, L Ding, A Zhang - Molecules, 2010 - mdpi.com
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes 6a-i were synthesized using the Vilsmeier-Haack reagent. The structures of all the title …
Number of citations: 26 www.mdpi.com
K Qin, L Zhao, A Solanki, C Busch… - Journal of General …, 2019 - microbiologyresearch.org
Anle138b is an anti-aggregating compound previously shown to delay the onset of scrapie, a transmissible prion disease, although its in vivo efficacy against other prion disease …
Number of citations: 3 www.microbiologyresearch.org
I Irfan, A Ali, B Reddi, MA Khan, P Hasan, S Ahmed… - 2022 - academia.edu
antibiotics Page 1 Citation: Irfan, I.; Ali, A.; Reddi, B.; Khan, MA; Hasan, P.; Ahmed, S.; Uddin, A.; Piatek, M.; Kavanagh, K.; Haque, QMR; et al. Design, Synthesis and Mechanistic Studies …
Number of citations: 0 www.academia.edu
M Islam, F Shen, D Regmi, D Du - Biochemical Pharmacology, 2022 - Elsevier
Tauopathies are neurodegenerative diseases characterized by the deposition of abnormal tau in the brain. To date, there are no disease-modifying therapies approved by the US Food …
Number of citations: 6 www.sciencedirect.com

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